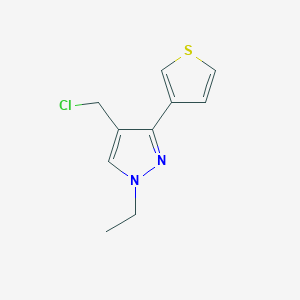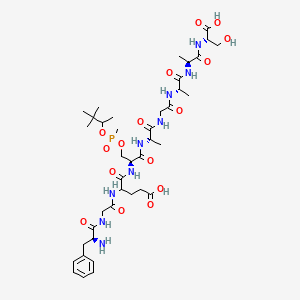
PinMPA-Nonapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PinMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reduce human error. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
PinMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions are typically carried out under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
Applications De Recherche Scientifique
PinMPA-Nonapeptide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: The peptide has potential therapeutic applications, such as in the development of peptide-based drugs for treating various diseases.
Industry: this compound can be utilized in the development of novel biomaterials and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of PinMPA-Nonapeptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of biochemical events, leading to the desired biological response. For example, this compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with protein-protein interactions.
Comparaison Avec Des Composés Similaires
PinMPA-Nonapeptide can be compared to other nonapeptides and related compounds, such as:
Nonapeptide-1: Known for its applications in skin care, Nonapeptide-1 reduces melanin synthesis by inhibiting the enzyme tyrosinase.
Polymyxin B Nonapeptide: This compound is derived from polymyxin B and is used to enhance the effectiveness of antibiotics against Gram-negative bacteria.
This compound stands out due to its unique sequence and specific applications in various scientific fields. Its versatility and potential for modification make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C40H64N9O16P |
|---|---|
Poids moléculaire |
958.0 g/mol |
Nom IUPAC |
4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N9O16P/c1-21(33(55)42-17-30(51)44-22(2)34(56)45-23(3)35(57)48-28(19-50)39(61)62)46-38(60)29(20-64-66(8,63)65-24(4)40(5,6)7)49-37(59)27(14-15-32(53)54)47-31(52)18-43-36(58)26(41)16-25-12-10-9-11-13-25/h9-13,21-24,26-29,50H,14-20,41H2,1-8H3,(H,42,55)(H,43,58)(H,44,51)(H,45,56)(H,46,60)(H,47,52)(H,48,57)(H,49,59)(H,53,54)(H,61,62)/t21-,22-,23-,24?,26-,27?,28-,29-,66?/m0/s1 |
Clé InChI |
CBHXJWDSFPKOFN-IAIICGMXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


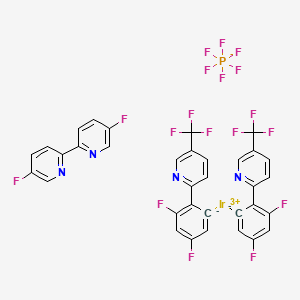
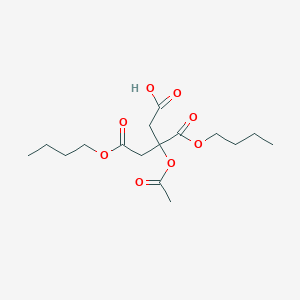
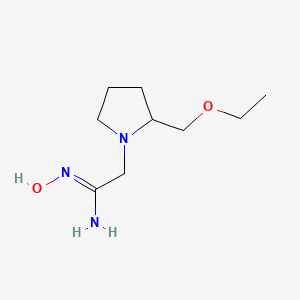
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
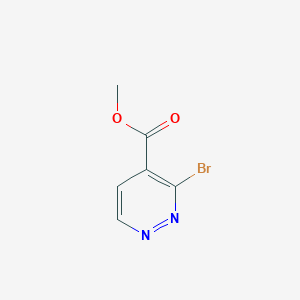
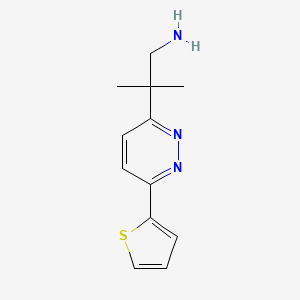
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
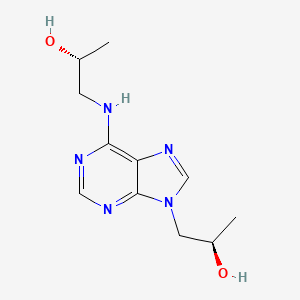
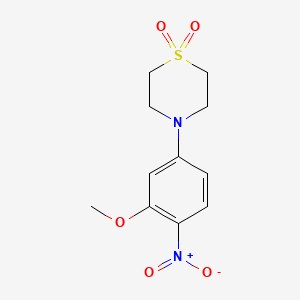

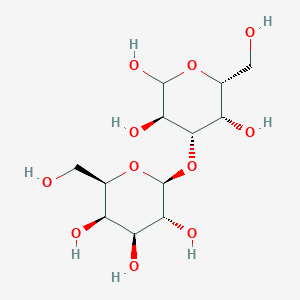
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
